molecular formula C7H8N2O2 B7721312 4,N-Dihydroxy-benzamidine

4,N-Dihydroxy-benzamidine

Cat. No. B7721312
M. Wt: 152.15 g/mol
InChI Key: YJFXWNSNMVKGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,N-Dihydroxy-benzamidine is a chemical compound . It is primarily used as a drug intermediate and chemical reagent . In medicine, it is often used as a raw material for anticoagulant drugs by forming substances with anticoagulant effects when combined with certain drugs . Additionally, it can also serve as an inhibitor for certain enzymes, exhibiting significant biological activity .


Synthesis Analysis

The synthesis of N-Hydroxyamidines, which includes 4,N-Dihydroxy-benzamidine, involves treating 4-fluoro-aniline with Benzoyl chloride to obtain crystals of anilide . The pure aniline is then converted into imidoyl chloride by heating with thionyl chloride . Equimolar quantities of (4. fluoro) phenyl benzamidoyl chloride, when reacted with N-aryl hydroxylamine in diethyl ether solution at 0-5°C, yield white shining crystals of N-Hydroxyamidine hydrochloride .


Molecular Structure Analysis

The molecular structure of compounds similar to 4,N-Dihydroxy-benzamidine has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of these compounds .


Chemical Reactions Analysis

Benzamidinium compounds, which include 4,N-Dihydroxy-benzamidine, have been found to hydrolyze at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs .

Safety And Hazards

Safety data sheets suggest that exposure to benzamidine compounds should be minimized. They recommend wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The future directions of research on compounds like 4,N-Dihydroxy-benzamidine could involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs . The design of biologically active compounds based on isocytosine and its derivatives has been identified as a priority direction .

properties

IUPAC Name

N',4-dihydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWNSNMVKGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,N-Dihydroxy-benzamidine

Synthesis routes and methods

Procedure details

To a dimethylsulfoxide (100 mL) solution of 10.0 g of 4-cyanophenol was dropwise added 12.9 mL of a 50% hydroxylamine aqueous solution at room temperature over a period of 6 minutes, which was then stirred at the same temperature for 14 hours. Chloroform, a 1 mol/L sodium hydroxide aqueous solution, and water were added to the reaction mixture. The aqueous layer was separated and washed sequentially with toluene, chloroform, and toluene, to which water was then added, followed by adjustment to pH 7.2 using 6 mol/L hydrochloric acid. After stirring this mixture at room temperature for 30 minutes, the precipitate was collected by filtration and washed with water to provide 8.88 g of N′, 4-dihydroxybenzamidine as white solid form.
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